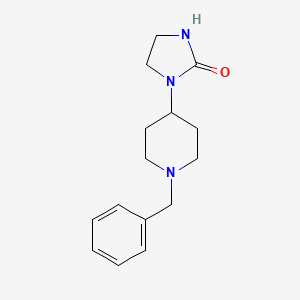

N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including nucleophilic substitution and coupling reactions. For instance, the synthesis of N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide involves a high yield synthetic route with 2-nitropyridine as a raw material, optimized by reduction and nucleophilic substitution reactions . Similarly, the target compound in another study, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, is achieved by coupling between two specific intermediates . These methods could potentially be adapted for the synthesis of "N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the compounds in the studies are characterized by various spectroscopic methods, such as IR and 1HNMR spectrum . The compounds exhibit distinct structural features, such as five-membered chelate rings and extended hydrogen bonding, which contribute to their stability and potential biological activity . These structural analyses are crucial for understanding the behavior and properties of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution, reduction, and coupling reactions . These reactions are carefully optimized in terms of temperature and solvent use to achieve the desired products. The reactivity of the functional groups present in the compounds is a key factor in determining the course of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are influenced by their molecular structure. For example, the Ni(II) complexes described in one of the papers are diamagnetic and have a distorted square planar geometry, which is confirmed by quantum chemical calculations at the density functional theory level . The thermal stability of these complexes is investigated using thermogravimetric analyses, indicating NIO/NIS as the end residue . These properties are essential for understanding the potential applications of the compounds in various fields.

Scientific Research Applications

DNA Binding and Fluorescent Staining

N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide belongs to a class of synthetic dyes known for binding to the minor groove of double-stranded DNA, similar to the dye Hoechst 33258. These compounds exhibit specificity for AT-rich sequences and have been extensively utilized in cellular biology for DNA staining, enabling visualization of nuclear and chromosomal structures in cells. The fluorescent properties of these dyes make them valuable tools for fluorescence microscopy and flow cytometry, aiding in the analysis of cell cycle stages, apoptosis, and nuclear morphology. Their ability to penetrate live cells allows for dynamic studies of cellular processes in real-time (Issar & Kakkar, 2013).

Nucleophilic Aromatic Substitution Reactions

The structural framework of this compound is relevant to studies on nucleophilic aromatic substitution reactions. Research in this area investigates the reactivity of nitro-aromatic compounds with nucleophiles, providing insights into the mechanisms of chemical reactions critical for the synthesis of various pharmacologically active molecules. Understanding these reactions is essential for drug development, where the manipulation of aromatic systems can lead to new therapeutic agents (Pietra & Vitali, 1972).

Pharmacological Applications

Compounds with the piperazine moiety, similar to the one in the chemical structure of interest, have shown a broad range of pharmacological activities. Piperazine derivatives are found in drugs that serve as antipsychotics, antidepressants, and other central nervous system agents. The modification of the piperazine structure can significantly impact the medicinal potential of these molecules, leading to the development of new therapeutic agents with optimized efficacy and safety profiles. This highlights the importance of such compounds in the rational design of drugs targeting various diseases (Rathi, Syed, Shin, & Patel, 2016).

properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4/c1-32-21-9-7-18(28(30)31)15-20(21)24-23(29)17-11-13-27(14-12-17)22-10-8-19(25-26-22)16-5-3-2-4-6-16/h2-10,15,17H,11-14H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQWMFGBFHPFCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2528855.png)

![2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2528857.png)

![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2528860.png)

![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2528863.png)

![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)

![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)

![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2528874.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2528876.png)